![molecular formula C17H15BrN2O4S2 B2588251 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 476275-19-1](/img/structure/B2588251.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

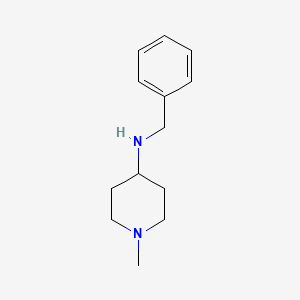

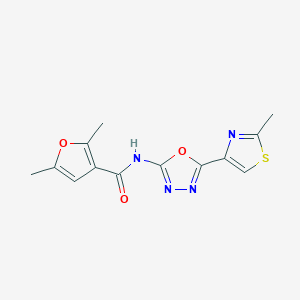

The compound “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a bromothiophene moiety, which is a sulfur-containing aromatic ring with a bromine atom, a thiazole ring, which is a type of heterocycle featuring nitrogen and sulfur atoms, and a trimethoxybenzamide group, which consists of a benzene ring attached to an amide group and three methoxy (-OCH3) groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the bromothiophene group, and the attachment of the trimethoxybenzamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromothiophene, thiazole, and trimethoxybenzamide moieties. The bromine atom on the thiophene ring, the nitrogen and sulfur atoms in the thiazole ring, and the oxygen atoms in the methoxy groups would all be areas of high electron density .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, the thiazole ring, and the amide and methoxy groups. The bromine atom could potentially undergo substitution reactions, while the thiazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point. The polar groups (amide and methoxy groups) could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Organic Electronics

This compound is utilized in the synthesis of conjugated polymers for organic electronic applications due to its donor-acceptor properties. These polymers exhibit tunable optoelectronic properties and are used in photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .

Photovoltaic Solar Cells

The bromothiophene component of the compound is integral in the creation of polymer semiconductors like PCDTBT, which are applied in photovoltaic solar cells. These materials are essential for converting solar energy into electrical energy .

Organic Field-Effect Transistors (OFETs)

Novel donor-acceptor conjugated polymers based on this compound have been synthesized for use in OFETs. These polymers are designed to enhance charge transport and have shown promising results in increasing the hole mobility, which is crucial for the efficiency of OFETs .

Drug Discovery

The compound’s structural framework is conducive to the development of pharmaceutical agents. Its imine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties .

Polymer Synthesis

The compound is involved in the facile synthesis of imine derivatives via Suzuki cross-coupling reactions. These derivatives are then used as building blocks for polymers with a wide range of applications, from pigments and dyes to polymer stabilizers and corrosion inhibitors .

Mecanismo De Acción

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data would depend on various factors including its reactivity, toxicity, and environmental impact .

Propiedades

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O4S2/c1-22-11-6-9(7-12(23-2)15(11)24-3)16(21)20-17-19-10(8-25-17)13-4-5-14(18)26-13/h4-8H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKNRIVKEJSHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588178.png)

![4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid](/img/structure/B2588181.png)

![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)

![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)

![5-isopropyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2588191.png)